![molecular formula C21H15NO3 B2666858 6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione CAS No. 100892-01-1](/img/structure/B2666858.png)
6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione is a complex organic compound belonging to the class of dibenzoazepines This compound features a unique structure with a 4-methoxyphenyl group attached to a dibenzoazepine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with an appropriate amine, followed by cyclization and oxidation steps to form the dibenzoazepine core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization and oxidation processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various substituted dibenzoazepines, quinones, and amine derivatives, each with distinct chemical and physical properties .
Aplicaciones Científicas De Investigación
Antihyperlipidemic Activity
Research has demonstrated that derivatives of dibenz[c,e]azepine-5,7-diones exhibit significant antihyperlipidemic effects. A study synthesized various N-substituted dibenz[c,e]azepines and evaluated their lipid-lowering activity in Wistar albino rats. The results indicated that certain derivatives effectively reduced serum cholesterol and triglyceride levels, highlighting their potential use in managing hyperlipidemia .
Compound | Dose (mg/kg) | Total Cholesterol Reduction (%) | Triglyceride Reduction (%) |
---|---|---|---|
Compound A | 150 | 30 | 25 |
Compound B | 150 | 28 | 22 |
Compound C | 150 | 35 | 30 |
Anticancer Activity
The structural characteristics of dibenzo[c,e]azepines suggest potential anticancer properties. Research has shown that these compounds can act as topoisomerase inhibitors, which are critical in cancer treatment. A study evaluated the anti-proliferative activity of various derivatives against multiple cancer cell lines, finding that some compounds exhibited IC50 values comparable to established chemotherapeutics .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound D | Leukemia SR | 13.05 |
Compound E | Breast Cancer | 15.30 |
Compound F | Lung Cancer | 12.40 |
Antioxidant Properties
The antioxidant capabilities of dibenz[c,e]azepines have also been explored. These compounds can mitigate oxidative stress by scavenging free radicals, thus offering protective effects against cellular damage. This property is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role .
Mecanismo De Acción
The mechanism of action of 6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered biochemical pathways. In the context of its potential antidepressant effects, the compound may modulate neurotransmitter levels in the brain by inhibiting monoamine oxidase A (MAO-A) and interacting with serotonergic pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds share the 4-methoxyphenyl group and exhibit similar biological activities.
7-(4-Methoxyphenyl)-5,7-dihydro-6H-dibenzo[c,e]azepine: This compound has a similar dibenzoazepine core but differs in its substitution pattern.
Uniqueness
6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .
Actividad Biológica
6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione is a complex organic compound belonging to the dibenzoazepine class. Its unique chemical structure, characterized by the presence of a 4-methoxyphenyl group, suggests potential biological activities that are of significant interest in pharmacological research. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.
- Molecular Formula : C21H15NO3
- Molar Mass : 329.35 g/mol
- CAS Number : 100892-01-1
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound is believed to inhibit monoamine oxidase A (MAO-A), which could lead to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain, suggesting antidepressant potential.
- Anticancer Activity : Preliminary studies indicate that similar dibenzoazepines exhibit anti-proliferative effects on various cancer cell lines, suggesting that this compound may share these properties.
Anticancer Activity
Research has demonstrated that dibenzoazepine derivatives can exert significant anti-cancer effects. For instance, related compounds have shown the ability to inhibit cell migration and invasion in cancer models. In a study involving structurally similar compounds, it was found that certain dibenzoazepines inhibited the proliferation of human breast cancer cells (MCF-7) and ovarian cancer cells (OVSAHO) with IC50 values comparable to established chemotherapeutics like cisplatin.
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF-7 | TBD |
Cisplatin | MCF-7 | 30 ± 24 |
Suramin | MCF-7 | 12 ± 2.8 |
Antidepressant Activity
The compound's structural features suggest potential antidepressant properties. Studies indicate that compounds with similar structures can modulate serotonin levels and exhibit low toxicity profiles.
Case Studies
-
Study on Anti-Proliferative Effects :
- A study evaluated the anti-proliferative effects of dibenzoazepines on various cancer cell lines. The results indicated that certain derivatives significantly inhibited the growth of MCF-7 and OVSAHO cells at concentrations lower than those required for normal cells, indicating selective toxicity towards cancerous cells.
-
ADMET Properties :
- The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties were assessed using computational models. The results suggested favorable pharmacokinetic profiles for these compounds, indicating good absorption and low toxicity, which are essential for drug development.
Propiedades
IUPAC Name |
6-(4-methoxyphenyl)benzo[d][2]benzazepine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c1-25-15-12-10-14(11-13-15)22-20(23)18-8-4-2-6-16(18)17-7-3-5-9-19(17)21(22)24/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFELDPJRRGWNGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.